- Stereospecific rearrangement of β-amino alcohols catalyzed by H2SO4, Synlett, 2007, (18), 2888-2890
Cas no 91599-81-4 ((R)-1-Benzyl-3-piperidinol)
(R)-1-Benzyl-3-piperidinol structure
Product Name:(R)-1-Benzyl-3-piperidinol
CAS番号:91599-81-4
MF:C12H17NO
メガワット:191.269483327866
MDL:MFCD00274307
CID:61523
PubChem ID:24869035
Update Time:2024-10-26
(R)-1-Benzyl-3-piperidinol 化学的及び物理的性質
名前と識別子
-
- (R)-1-Benzylpiperidin-3-ol
- (R)-1-Benzyl-3-piperidinol
- (R)-1-Benzyl-3-Hydroxypiperidine
- (R)-(-)-1-Benzyl-3-hydroxypiperidine
- 1-BENZYL-3-PIPERIDINOL
- (3R)-1-benzylpiperidin-3-ol
- (R)-1-N-Benzyl-3-hydroxy-piperidine
- 3-Piperidinol,1-(phenylmethyl)-, (R)-
- (R)-( pound inverted question mark)-1-Benzyl-3-hydroxypiperidinol
- PubChem13101
- 1-Benzylpiperidine-3alpha-ol
- UTTCOAGPVHRUFO-GFCCVEGCSA-N
- AS06625
- AB05871
- (R)-N-BEN
- (3R)-1-(Phenylmethyl)-3-piperidinol (ACI)
- 3-Piperidinol, 1-(phenylmethyl)-, (R)- (ZCI)
- 3-Piperidinol 1-(phenylmethyl)-, (3R)-
-
- MDL: MFCD00274307
- インチ: 1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1
- InChIKey: UTTCOAGPVHRUFO-GFCCVEGCSA-N
- ほほえんだ: C(C1C=CC=CC=1)N1CCC[C@@H](O)C1
計算された属性
- せいみつぶんしりょう: 191.13100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.07 g/mL at 25 °C(lit.)
- ふってん: 102°C/0.4mmHg(lit.)
- フラッシュポイント: 華氏度:235.4°F
摂氏度:113°C - 屈折率: n20/D 1.547(lit.)
- PSA: 23.47000
- LogP: 1.58120
- かんど: 空気に敏感である
- ひせんこうど: -12 º (c=1 in MeOH)
- 光学活性: [α]24/D −12°, c = 1 in methanol
(R)-1-Benzyl-3-piperidinol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2810
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38
- セキュリティの説明: 26-45
-
危険物標識:
- リスク用語:R25; R36/37/38
- ちょぞうじょうけん:Room temperature
(R)-1-Benzyl-3-piperidinol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(R)-1-Benzyl-3-piperidinol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R139437-1g |
(R)-1-Benzyl-3-piperidinol |
91599-81-4 | ≥97% | 1g |
¥329.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R139437-5g |
(R)-1-Benzyl-3-piperidinol |
91599-81-4 | ≥97% | 5g |
¥999.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R139437-250mg |
(R)-1-Benzyl-3-piperidinol |
91599-81-4 | ≥97% | 250mg |
¥117.90 | 2023-09-01 | |
| AstaTech | 56336-1/G |
(R)-1-N-BENZYL-3-HYDROXY-PIPERIDINE |
91599-81-4 | 97% | 1/G |
$80 | 2022-06-01 | |
| AstaTech | 56336-5/G |
(R)-1-N-BENZYL-3-HYDROXY-PIPERIDINE |
91599-81-4 | 97% | 5/G |
$241 | 2022-06-01 | |
| AstaTech | 56336-25/G |
(R)-1-N-BENZYL-3-HYDROXY-PIPERIDINE |
91599-81-4 | 97% | 25/G |
$724 | 2022-06-01 | |
| Fluorochem | 034372-1g |
R)-1-N-Benzyl-3-hydroxy-piperidine |
91599-81-4 | 97% | 1g |
£65.00 | 2022-03-01 | |
| Fluorochem | 034372-5g |
R)-1-N-Benzyl-3-hydroxy-piperidine |
91599-81-4 | 97% | 5g |
£238.00 | 2022-03-01 | |
| Fluorochem | 034372-25g |
R)-1-N-Benzyl-3-hydroxy-piperidine |
91599-81-4 | 97% | 25g |
£815.00 | 2022-03-01 | |
| Chemenu | CM116601-100g |
(R)-1-Benzyl-3-hydroxypiperidine |
91599-81-4 | 95+% | 100g |
$1472 | 2021-08-06 |
(R)-1-Benzyl-3-piperidinol 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ; 16 h, 180 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Sodium bicarbonate , Hydrogen ; 24 h, 600 psi, 40 °C
1.2 Reagents: Sodium bicarbonate , Hydrogen ; 24 h, 600 psi, 40 °C
リファレンス
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts, ACS Catalysis, 2016, 6(4), 2368-2371
合成方法 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triethylamine ; -78 °C; 20 min, 0 °C; 60 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Triethylamine ; -78 °C; 20 min, 0 °C; 60 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- The synthesis of piperidine nucleoside analogs-a comparison of several methods to access the introduction of nucleobases, Tetrahedron, 2011, 67(7), 1485-1500
合成方法 4
はんのうじょうけん
1.1 Reagents: NAD , Isopropanol ; 14 h, 40 °C
リファレンス
- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
- Synthesis, 18F-Labeling, and Biological Evaluation of Piperidyl and Pyrrolidyl Benzilates as in Vivo Ligands for Muscarinic Acetylcholine Receptors, Journal of Medicinal Chemistry, 2000, 43(23), 4552-4562
合成方法 6
はんのうじょうけん
1.1 Catalysts: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 2 h, 180 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
リファレンス
- Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version, Journal of Organic Chemistry, 2007, 72(17), 6556-6561
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Ring expansion. Formation of optically active 3-hydroxypiperidines from pyrrolidinemethanol derivatives, European Journal of Organic Chemistry, 1999, (7), 1693-1699
合成方法 8
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Formation of optically active 3-hydroxypiperidines, Tetrahedron Letters, 1995, 36(4), 549-52
合成方法 9
はんのうじょうけん
リファレンス
- Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, Arzneimittel-Forschung, 1988, 38, 1662-5
合成方法 10
はんのうじょうけん
1.1 Catalysts: Dicarbonylchloro[(1,2,3,4,5-η)-1-[(1-methylethyl)amino]-2,3,4,5-tetraphenyl-2,4-…
リファレンス
- Preparation of (R)-3-hydroxy-N-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form, Heterocycles, 2017, 95(1), 370-379
合成方法 11
はんのうじょうけん
1.1 Solvents: tert-Butyl methyl ether , Water ; 2 h, pH 7, rt
リファレンス
- Preparation of enantiomerically pure N-heterocyclic amino alcohols by enzymatic kinetic resolution, Tetrahedron: Asymmetry, 2015, 26(12-13), 638-643
(R)-1-Benzyl-3-piperidinol Raw materials
- 1-benzylpiperidin-3-one
- (R)-3-Hydroxypiperidine hydrochloride
- (S)-1-N-Benzylprolinol
- 3-Piperidinol, 1-(phenylmethyl)-, 3-acetate
- (3R)-piperidin-3-ol
- 1-benzyl-3-hydroxypyridinium bromide
- (S)-1-Benzylpiperidin-3-ol
(R)-1-Benzyl-3-piperidinol Preparation Products
(R)-1-Benzyl-3-piperidinol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:91599-81-4)(R)-(-)-1-苄基-3-羟基哌啶
注文番号:LE1690298
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:33
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:91599-81-4)(R)-1-Benzyl-3-piperidinol
注文番号:A13565
在庫ステータス:in Stock
はかる:25g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:00
価格 ($):874.0/243.0
Email:sales@amadischem.com
(R)-1-Benzyl-3-piperidinol 関連文献
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
91599-81-4 ((R)-1-Benzyl-3-piperidinol) 関連製品
- 14813-01-5(1-Benzylpiperidin-3-ol)
- 6560-72-1(1-benzyl-3-methyl-piperidin-3-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)